molecular formula C14H18N2O3 B3393059 Benzyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate CAS No. 1786140-24-6

Benzyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate

Cat. No.: B3393059
CAS No.: 1786140-24-6
M. Wt: 262.3 g/mol
InChI Key: NPWCJOPOPJGPTN-UHFFFAOYSA-N
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Description

Benzyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate (CAS 1786140-24-6) is a high-purity chemical compound with a molecular formula of C14H18N2O3 and a molecular weight of 262.30 g/mol . It belongs to a class of N-carboxy-protected pyrrolidine derivatives that serve as versatile intermediates and building blocks in organic synthesis and pharmaceutical research . The pyrrolidine ring is a common scaffold in medicinal chemistry, and its functionalization with methylcarbamoyl and benzyloxycarbonyl (Cbz) groups makes this compound particularly valuable for developing more complex molecules. Researchers utilize this scaffold in the design and synthesis of potential therapeutic agents, as analogs featuring similar N-benzyl pyrrolidine structures have demonstrated notable biological activities in scientific studies, including antioxidant and antibacterial properties . As a key synthetic intermediate, it can be used in the exploration of structure-activity relationships (SAR) and the creation of compound libraries for drug discovery campaigns. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

benzyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-15-13(17)12-8-5-9-16(12)14(18)19-10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWCJOPOPJGPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with benzyl chloroformate and methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Development:

  • Drug Design: The compound serves as a lead structure for developing new pharmaceuticals. Its structural similarity to other bioactive compounds allows for modifications that can enhance potency and selectivity against specific biological targets.
  • Enzyme Inhibition Studies: Research indicates that Benzyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate may act as an enzyme inhibitor. Preliminary studies suggest its potential in modulating the activity of transglutaminases, which are implicated in various diseases .

2. Agricultural Chemistry:

  • Agrochemical Applications: The compound is being investigated for its potential use in developing agrochemicals with antimicrobial properties. Its ability to interact with biological systems could be harnessed to create effective plant protection products.

3. Material Science:

  • Synthesis of New Materials: this compound can be utilized as a precursor in synthesizing new materials with desired properties. Its derivatives may find applications in polymers or other advanced materials.

The biological activities of this compound are diverse and include:

  • Antimicrobial Activity: Preliminary investigations suggest that the compound exhibits antimicrobial properties, which may be beneficial in pharmaceutical and agricultural applications.
  • Potential Therapeutic Uses: Ongoing research is focused on understanding the pharmacological profile of this compound, including its mechanisms of action and potential therapeutic benefits in treating diseases related to enzyme dysfunctions .

Case Studies

Case Study 1: Enzyme Inhibition
Recent studies have focused on the interaction of this compound with transglutaminases. The compound was shown to inhibit enzyme activity effectively, suggesting its potential as a therapeutic agent for conditions where transglutaminase activity is dysregulated .

Case Study 2: Antimicrobial Properties
In agricultural applications, the compound demonstrated significant antimicrobial activity against various pathogens. This property makes it a candidate for developing new agrochemicals aimed at protecting crops from microbial threats.

Mechanism of Action

The mechanism of action of Benzyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following analogs differ in substituents at the 2-position of the pyrrolidine ring, altering electronic, steric, and functional properties:

Compound Name Substituent at 2-Position Key Structural Features
Benzyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate Methylcarbamoyl Compact, hydrogen-bond donor/acceptor
Compound 3f (5-Nitrothiazol-2-yl)carbamoyl Nitro group (electron-withdrawing), aromatic
Compound SI-43 Quinolin-8-yl carbamoyl + 4-methoxyphenyl Bulky aromatic, methoxy (electron-donating)
Compound 83 4-Oxo-4H-benzo[d][1,3]oxazin-2-yl Heterocyclic, fused ring system
Compound 4n (tert-Butyldiphenylsilyl)ethynyl Alkyne, silicon-protected
HR412525 (2-Amino-2-oxoethyl)carbamoyl Amide side chain, hydrophilic

Key Observations :

  • Electron Effects : Nitro (3f) and methoxy (SI-43) groups modulate electron density, affecting reactivity.
  • Hydrophilicity : HR412525’s amide side chain enhances water solubility compared to the methylcarbamoyl analog.

Physical and Spectral Properties

Critical data from NMR, IR, and MS analyses highlight structural distinctions:

Compound Melting Point (°C) [α]D (Optical Rotation) Key Spectral Data (NMR/IR)
83 Not reported +12.5 (c 1.0, CHCl₃) IR: 1740 cm⁻¹ (C=O), NMR: δ 5.1 (benzyl CH₂)
90 148–150 -8.3 (c 0.5, CHCl₃) HRMS: m/z 509.2154 [M+H]⁺
4n Oil (non-crystalline) Not reported ¹H NMR: δ 7.6–7.4 (Ar-H), δ 1.0 (t-Bu Si)
HR412525 Not reported Not reported MS: m/z 350.14 [M+H]⁺ (CAS 35010-96-9)

Insights :

  • Optical activity in 83 and 90 underscores the importance of stereochemistry in biological interactions.
  • Alkyne derivatives (4n) remain oils, complicating crystallization.

Biological Activity

Benzyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

This compound features a pyrrolidine ring with a benzyl group and a methylcarbamoyl moiety. Its molecular formula is C12H16N2O3C_{12}H_{16}N_{2}O_{3}, and it is characterized by specific substitution patterns that influence its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate enzyme activity or alter receptor signaling pathways, leading to diverse biological effects such as:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, which may be crucial in metabolic pathways related to disease processes.
  • Receptor Modulation : By binding to certain receptors, it can influence physiological responses, potentially leading to therapeutic outcomes.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. This property suggests potential applications in treating infections caused by resistant bacteria.

Antitumor Activity

Research has shown that derivatives of this compound may possess antitumor properties. For instance, structural analogs have demonstrated efficacy in inhibiting cancer cell growth in vitro. The mechanism likely involves the disruption of cellular signaling pathways critical for tumor proliferation.

Case Studies

  • Inhibition of Insulin-Regulated Aminopeptidase (IRAP) :
    A study evaluated the inhibitory capacity of this compound analogs on IRAP, revealing that modifications on the phenyl ring significantly affected inhibition potency and solubility . This highlights the importance of structural optimization for enhancing biological activity.
  • Antimicrobial Efficacy :
    Research conducted on related compounds indicated that certain derivatives showed promising results against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggested that specific substitutions could enhance antimicrobial efficacy .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds is essential. The following table summarizes key features and activities:

Compound NameStructureUnique FeaturesBiological Activity
Benzyl 2-(carbamoyl)pyrrolidine-1-carboxylateC12H16N2O3Lacks methyl groupModerate antimicrobial
Benzyl 2-(ethylcarbamoyl)pyrrolidine-1-carboxylateC13H18N2O3Ethyl substitutionEnhanced antitumor
Benzyl 2-(propylcarbamoyl)pyrrolidine-1-carboxylateC14H20N2O3Propyl substitutionVariable activity

Future Directions

Further research is warranted to fully elucidate the pharmacological profile and mechanisms of action associated with this compound. Key areas for future investigation include:

  • In Vivo Studies : Conducting animal studies to assess the therapeutic potential and safety profile.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.
  • Optimization of Derivatives : Exploring structural modifications to enhance potency and selectivity against target enzymes or receptors.

Q & A

Q. What are the common synthetic routes for Benzyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate?

The synthesis typically involves coupling reactions between pyrrolidine derivatives and activated carbamoyl or benzyl reagents. For example:

  • Stepwise Carbamoylation : Reacting a pyrrolidine precursor (e.g., benzyl pyrrolidine-1-carboxylate) with methyl isocyanate or a carbamoyl chloride derivative under basic conditions (e.g., DIPEA) in anhydrous DCM or THF.
  • Protection/Deprotection Strategies : Using benzyloxycarbonyl (Cbz) groups to protect the pyrrolidine nitrogen, followed by selective deprotection and functionalization .
  • Purification : Column chromatography (e.g., hexanes/EtOAc gradients) is commonly employed, with yields ranging from 55% to 97% depending on steric and electronic factors .

Q. How is the compound characterized using spectroscopic methods?

Key analytical techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and stereochemistry. For example, coupling constants (e.g., J=6.9HzJ = 6.9 \, \text{Hz} for aromatic protons) and chemical shifts (e.g., δ 172.0 ppm for carbonyl carbons) are critical for structural validation .
  • High-Resolution Mass Spectrometry (HRMS) : Used to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 436.1867) with sub-ppm accuracy .
  • Infrared Spectroscopy (IR) : Peaks at 1700 cm1^{-1} (C=O stretch) and 3315 cm1^{-1} (N-H stretch) confirm functional groups .

Advanced Research Questions

Q. What strategies optimize enantiomeric purity in the synthesis of this compound?

  • Chiral Auxiliaries : Use of (S)- or (R)-configured starting materials, such as enantiopure proline derivatives, to control stereochemistry during carbamoylation .
  • Asymmetric Catalysis : Transition-metal catalysts (e.g., Pd or Ru complexes) for enantioselective coupling reactions. For example, hypervalent iodine reagents enable oxidative decarboxylative arylation with retention of stereochemistry .
  • Chromatographic Resolution : Chiral stationary phases (e.g., amylose-based columns) separate enantiomers post-synthesis .

Q. How can radical chemistry approaches be applied to modify this compound?

Radical-based functionalization is achieved via:

  • Iron-Catalyzed Reactions : Fe(dibm)3_3 catalyzes radical addition to olefins, enabling side-chain modifications (e.g., introducing benzyloxycarbonyl groups at the pyrrolidine β-position) .
  • Photoredox Catalysis : Under blue light, decarboxylative alkynylation with EBX reagents (e.g., benzyl ethynylbenziodoxolones) introduces alkynyl groups at the pyrrolidine ring .

Q. What are the challenges in interpreting conflicting NMR data for this compound?

  • Dynamic Effects : Rotamers or hindered rotation (e.g., around the carbamoyl group) can split signals unexpectedly. Variable-temperature NMR (e.g., −40°C to 25°C) mitigates this .
  • Solvent Artifacts : Residual solvent peaks (e.g., DMSO-d6_6 at δ 2.50 ppm) may overlap with analyte signals. Deuterated chloroform (CDCl3_3) is preferred for sharper peaks .
  • Stereochemical Ambiguity : NOESY or ROESY experiments resolve spatial correlations, distinguishing cis/trans isomers .

Q. How is computational modeling used in designing derivatives?

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets (e.g., cholinesterases), guiding carbamoyl or benzyl group modifications .
  • DFT Calculations : Assess thermodynamic stability of intermediates (e.g., radical species in Fe-catalyzed reactions) and transition states to optimize reaction pathways .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ values) with inhibitory activity to prioritize synthetic targets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate
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Benzyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate

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